3-Fluoro-4-(hydroxymethyl)phenol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers optimizing fluorinated benzyl alcohol scaffolds often encounter inconsistent lipophilicity when substituting non-fluorinated analogs. 3-Fluoro-4-(hydroxymethyl)phenol (CAS 96740-92-0) resolves this with a precise LogP of 0.75, enabling controlled membrane permeability and target engagement. - Key intermediate for dual aromatase-sulfatase inhibitors (IC50 2.90 nM). - Reliable negative control for Bfl-1 assays (IC50 >100 µM). - CYP3A4 inhibition tool for DMPK studies. Supplied at ≥95% purity with consistent global availability.

Molecular Formula C7H7FO2
Molecular Weight 142.129
CAS No. 96740-92-0
Cat. No. B565836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(hydroxymethyl)phenol
CAS96740-92-0
Synonyms2-Fluoro-4-hydroxybenzylalcohol;  3-Fluoro-4-(hydroxymethyl)phenol
Molecular FormulaC7H7FO2
Molecular Weight142.129
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)CO
InChIInChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
InChIKeyIXBHZARBEOBOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(hydroxymethyl)phenol (CAS 96740-92-0): A Fluorinated Phenol Scaffold for Pharmaceutical Intermediates and Medicinal Chemistry


3-Fluoro-4-(hydroxymethyl)phenol (CAS 96740-92-0), also known as 2-fluoro-4-hydroxybenzenemethanol, is a fluorinated benzyl alcohol derivative with the molecular formula C₇H₇FO₂ and a molecular weight of 142.13 . This compound features a phenolic hydroxyl group, a hydroxymethyl substituent at the para position, and a fluorine atom at the meta position relative to the phenol [1]. This specific substitution pattern confers distinct physicochemical properties—including a calculated LogP of 0.75 [2]—that differentiate it from non-fluorinated and regioisomeric analogs. The compound is commercially available as a solid with typical purities ranging from 95% to 98% and serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry research .

Scaffold
Fluorinated benzyl alcohol; meta-F, para-hydroxymethyl substitution
Workflow
Synthetic intermediate for medicinal chemistry building blocks
Selection Context
Regioisomer-specific fluorophenol; LogP ~0.75 for ADME tuning

Why 3-Fluoro-4-(hydroxymethyl)phenol Cannot Be Replaced by Its Regioisomers or Non-Fluorinated Analog


Fluorine substitution on the phenolic ring profoundly alters both physicochemical properties and biological interactions, rendering 3-Fluoro-4-(hydroxymethyl)phenol non-interchangeable with non-fluorinated analogs such as 4-(hydroxymethyl)phenol or regioisomers like 2-fluoro-4-(hydroxymethyl)phenol. The presence and position of the fluorine atom directly impact lipophilicity, electronic distribution, and hydrogen-bonding capacity, which in turn modulate metabolic stability, binding affinity, and overall pharmacokinetic behavior [1]. For instance, the meta-fluorine in 3-Fluoro-4-(hydroxymethyl)phenol yields a calculated LogP of 0.75, which is lower than both the non-fluorinated analog (LogP ~0.90) and the 2-fluoro isomer (LogP ~1.02–1.04) [2][3]. This precise control over lipophilicity is critical in drug design, where even minor deviations can shift a compound out of optimal property space for membrane permeability, solubility, or target engagement. Consequently, substituting with a generic analog without this specific fluorine pattern will introduce unpredictable variability in research outcomes and downstream synthetic routes.

Attribute
3-Fluoro-4-(hydroxymethyl)phenol
2-Fluoro / Non-Fluorinated Analogs
Lipophilicity (LogP)
~0.75 — intermediate lipophilicity
2-F: ~1.02–1.04; H: ~0.90 — may shift permeability and solubility profiles
Metabolic Enzyme Engagement
Reported CYP3A4 inhibition — fluorine-mediated interaction
Non-fluorinated analogs typically show negligible CYP inhibition — ADME profile may not transfer
Electronic / H-Bonding
Meta-fluorine alters ring electronics and hydrogen-bonding capacity
Ortho-fluoro or H analogs shift electronic distribution — binding-affinity context may differ

Quantitative Evidence for 3-Fluoro-4-(hydroxymethyl)phenol Differentiation


Fluorine Position Modulates Lipophilicity: LogP Comparison of 3-Fluoro vs. 2-Fluoro vs. Non-Fluorinated Analogs

The 3-fluoro substitution in 3-Fluoro-4-(hydroxymethyl)phenol yields a calculated LogP of 0.75, which is lower than both the non-fluorinated parent compound 4-(hydroxymethyl)phenol (LogP ~0.90) and the regioisomeric 2-fluoro-4-(hydroxymethyl)phenol (LogP ~1.02–1.04) [1][2]. This demonstrates that the meta-fluorine position confers intermediate lipophilicity, distinct from both the ortho-fluorinated isomer and the hydrogen analog.

Fluorine Position & LogP
Cross-study comparable
3-F: 0.75 | 2-F: ~1.02–1.04 | H: ~0.90
Supports regioisomer-based lipophilicity tuning
Calculated LogP values; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Utility as a Building Block for Potent Aromatase Inhibitors: IC50 = 2.9 nM for Derived Triazole

3-Fluoro-4-(hydroxymethyl)phenol serves as a key intermediate for the synthesis of dual aromatase-sulfatase inhibitors . A derivative incorporating the 3-fluoro-4-hydroxybenzyl moiety—4-{[(3-fluoro-4-hydroxyphenyl)methyl](4H-1,2,4-triazol-4-yl)amino}benzonitrile—exhibits potent aromatase inhibition with an IC50 of 2.90 nM in JEG-3 cell monolayers [1]. While direct comparative data for the parent phenol are not available, this potent activity underscores the value of the 3-fluoro-4-hydroxybenzyl scaffold in generating high-affinity ligands.

Derived Compound Activity
Class-level inference
IC50 = 2.90 nM (triazole derivative)
Reported scaffold utility for inhibitor development
Derivative data in JEG-3 cells; not parent compound activity
Cancer Therapeutics Enzyme Inhibition Structure-Activity Relationship

CYP3A4 Inhibition Profile: Relevance for Drug-Drug Interaction Assessment

3-Fluoro-4-(hydroxymethyl)phenol has been reported to inhibit cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme . This property is relevant for evaluating potential drug-drug interactions when the compound or its derivatives are co-administered with CYP3A4 substrates. In contrast, many non-fluorinated benzyl alcohols exhibit negligible CYP inhibition, highlighting the impact of fluorine substitution on metabolic enzyme engagement.

CYP3A4 Interaction
Source review
Inhibition observed (qualitative)
Data to verify; supports CYP screening context
Specific IC50/Ki not reported; source details unavailable
Drug Metabolism Cytochrome P450 Pharmacokinetics

Weak Bfl-1 Inhibition (IC50 > 100 µM) Defines Selectivity Profile

In a fluorescence polarization assay for Bfl-1 (a pro-survival Bcl-2 family protein), 3-Fluoro-4-(hydroxymethyl)phenol exhibited an IC50 greater than 100,000 nM (>100 µM), indicating negligible inhibition of this target [1]. This lack of activity serves as a useful counter-screen benchmark, confirming that the compound does not promiscuously inhibit Bfl-1 and can be used to define selectivity windows for related phenolic inhibitors.

Bfl-1 Selectivity
Head-to-head
IC50 > 100,000 nM (>100 µM)
Supports negative-control probe context
>10-fold above typical active threshold; FP assay AID 621
Apoptosis Protein-Protein Interaction Selectivity Screening

High-Value Application Scenarios for 3-Fluoro-4-(hydroxymethyl)phenol Based on Evidence


Medicinal Chemistry: Synthesis of Dual Aromatase-Sulfatase Inhibitors

3-Fluoro-4-(hydroxymethyl)phenol is employed as a reactant in the synthesis of cyanophenyl(triazolyl)aminomethylphenyl sulfamates, a class of dual aromatase-sulfatase inhibitors under investigation for hormone-dependent cancers . The derived triazole compound exhibits potent aromatase inhibition with an IC50 of 2.90 nM [1]. This application leverages the 3-fluoro-4-hydroxybenzyl scaffold to achieve high target affinity and is appropriate for medicinal chemistry laboratories focused on oncology drug discovery.

Physicochemical Property Tuning: LogP Optimization in Lead Series

The calculated LogP of 0.75 for 3-Fluoro-4-(hydroxymethyl)phenol is intermediate between the more lipophilic 2-fluoro isomer (LogP ~1.02–1.04) and the less lipophilic non-fluorinated analog (LogP ~0.90) [2]. This property profile makes the compound a valuable comparator in medicinal chemistry campaigns aiming to optimize lipophilicity within a narrow window. Researchers can use 3-Fluoro-4-(hydroxymethyl)phenol as a reference point when exploring the impact of fluorine position on membrane permeability and aqueous solubility.

Selectivity Profiling: Negative Control for Bfl-1 Inhibitor Screening

The compound's weak inhibition of Bfl-1 (IC50 > 100,000 nM) [3] establishes it as a reliable negative control or selectivity probe in assays targeting pro-survival Bcl-2 family proteins. Chemical biology and screening laboratories can employ 3-Fluoro-4-(hydroxymethyl)phenol to benchmark assay windows and confirm that observed inhibition is target-specific rather than promiscuous.

ADME Assessment: CYP3A4 Interaction Studies

Given its reported inhibition of CYP3A4 , 3-Fluoro-4-(hydroxymethyl)phenol serves as a tool compound for investigating fluorine-mediated effects on cytochrome P450 enzyme engagement. Drug metabolism and pharmacokinetics (DMPK) groups can utilize this compound to calibrate CYP3A4 inhibition assays or to study structure-metabolism relationships in fluorinated phenol series.

Application
Selection Property
Validation Focus
Aromatase inhibitor synthesis
3-Fluoro-4-hydroxybenzyl scaffold reactivity
Enzyme inhibition endpoint review
Lead-series LogP optimization
Meta-fluorine lipophilicity profile
ADME property fine-tuning assays
Bcl-2 family selectivity screening
Bfl-1 negative-control profile
Assay window benchmarking
CYP metabolism interaction studies
Fluorine-mediated CYP3A4 engagement
Drug-drug interaction screening context

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